3,4,5-Trichloronitrobenzene

Description

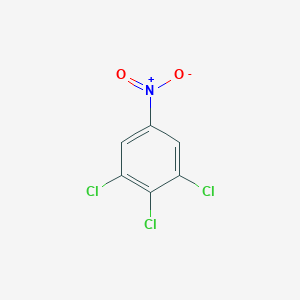

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLCSFGOTLUREE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Record name | 3,4,5-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026205 | |

| Record name | 3,4,5-Trichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4,5-trichloronitrobenzene appears as pale-yellow crystals or yellow crystalline solid. (NTP, 1992) | |

| Record name | 3,4,5-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 59 °F (NTP, 1992) | |

| Record name | 3,4,5-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.807 (NTP, 1992) - Denser than water; will sink | |

| Record name | 3,4,5-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

20098-48-0 | |

| Record name | 3,4,5-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichloro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20098-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trichloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020098480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20098-48-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trichloro-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRICHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH0CU8672K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

162.5 °F (NTP, 1992) | |

| Record name | 3,4,5-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4,5-Trichloronitrobenzene (CAS: 20098-48-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-Trichloronitrobenzene (CAS number 20098-48-0), a key chemical intermediate in the synthesis of pharmacologically active molecules. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and discusses its significant applications in the development of selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulators and thyroid hormone receptor β (THRβ) ligands. Safety, handling, and toxicological data are also presented. Furthermore, this guide illustrates the relevant biological signaling pathways and synthetic workflows to provide a complete resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a chlorinated nitroaromatic compound with the molecular formula C₆H₂Cl₃NO₂.[1] It presents as a pale-yellow or white crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 20098-48-0 | [1] |

| Molecular Formula | C₆H₂Cl₃NO₂ | [1] |

| Molecular Weight | 226.45 g/mol | [1] |

| Appearance | White to light yellow crystal powder | [1] |

| Melting Point | 68-71 °C (154.4-159.8 °F) | |

| Boiling Point | 284.1 °C at 760 mmHg | [1] |

| Density | 1.651 g/cm³ | [1] |

| Water Solubility | Insoluble | [3] |

| Purity | Typically ≥99% | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2,6-dichloro-4-nitroaniline. The general workflow involves diazotization of the aniline derivative followed by a Sandmeyer-type reaction.

Detailed Experimental Protocol

This protocol is based on the diazotization of 2,6-dichloro-4-nitroaniline followed by a Sandmeyer reaction.

Materials:

-

2,6-dichloro-4-nitroaniline

-

Concentrated sulfuric acid (98%)

-

Sodium nitrite

-

Cuprous chloride

-

Concentrated hydrochloric acid (36.5%)

-

Ethanol (for recrystallization)

-

1% Sodium hydroxide solution (lye)

-

Acetic acid

Equipment:

-

250 mL four-necked flask

-

Stirrer

-

Thermometer

-

Dropping funnel

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Procedure:

Step 1: Preparation of the Diazo Solution

-

In a 250 mL four-necked flask, add 62.5 mL of concentrated sulfuric acid.

-

While stirring, slowly add 11.5 g of sodium nitrite.

-

Heat the mixture to 70°C and stir for 10 minutes until the sodium nitrite is completely dissolved.

-

Cool the solution to 55°C and slowly add 31.2 g of 2,6-dichloro-4-nitroaniline.

-

Maintain the temperature for 20 minutes, then cool the mixture to 5°C in an ice bath.

-

Add 40 mL of acetic acid and heat for 30 minutes to complete the formation of the diazonium salt solution.

Step 2: Sandmeyer Reaction

-

In a separate 250 mL four-necked flask, add 125 mL of 36.5% hydrochloric acid and 15 g of cuprous chloride. Stir for 15 minutes.

-

Slowly add the previously prepared diazo solution dropwise to the cuprous chloride solution, ensuring the temperature is maintained below 25°C.

-

After the addition is complete, raise the temperature to 70°C and maintain for 1 hour.

Step 3: Isolation and Purification

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a 1% sodium hydroxide solution.

-

Filter the resulting brown crystals.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Expected Yield: Approximately 75% with a purity of >99% (as determined by HPLC).

Applications in Drug Development

This compound serves as a crucial building block for the synthesis of advanced pharmaceutical agents. Its primary utility lies in its subsequent reduction to 3,4,5-trichloroaniline, which is then incorporated into more complex molecular scaffolds.

Intermediate for a PPARγ Modulator (INT131)

This compound is a reported reagent in the synthesis of INT131, a selective PPARγ modulator that has been investigated for its potential in regulating insulin sensitivity. The synthesis involves the initial reduction of the nitro group to an amine, followed by several steps to construct the final diarylsulfonamide structure of INT131.

Precursor for Thyroid Hormone Receptor β (THRβ) Selective Ligands

This compound is also utilized in the synthesis of selective ligands for the thyroid hormone receptor β. These ligands are of interest for their potential therapeutic applications. The synthetic route would similarly involve the reduction of the nitro group to an aniline, which then serves as a key intermediate for further elaboration into the final ligand structure.

Relevant Signaling Pathways

While there is no direct evidence of this compound itself modulating specific signaling pathways, its derivatives are known to target the PPARγ and THRβ pathways. Understanding these pathways is crucial for researchers working with this compound and its analogs.

Safety and Toxicology

Hazard Identification and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and eye irritation.[3] Absorption into the body may lead to the formation of methemoglobin, which in sufficient concentrations can cause cyanosis.[3]

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Incompatibility

This compound is incompatible with strong bases and strong oxidizing agents.[3]

Toxicological Data Summary

| Metric | Value | Reference |

| Acute Toxicity, Oral (GHS) | Category 4 (Harmful if swallowed) | [2] |

| Acute Toxicity, Dermal (GHS) | Category 4 (Harmful in contact with skin) | [2] |

| Acute Toxicity, Inhalation (GHS) | Category 4 (Harmful if inhaled) | [2] |

| Skin Corrosion/Irritation (GHS) | Category 2 (Causes skin irritation) | [2] |

| Serious Eye Damage/Irritation (GHS) | Category 2 (Causes serious eye irritation) | [2] |

Conclusion

This compound is a valuable chemical intermediate with significant applications in the synthesis of targeted therapeutics, particularly for metabolic diseases. Its well-defined synthesis and reactivity make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and the biological pathways targeted by its derivatives, as outlined in this guide, is essential for its safe and effective use in research and development. Proper handling and adherence to safety protocols are paramount when working with this compound.

References

Physical properties of 3,4,5-Trichloronitrobenzene (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 3,4,5-trichloronitrobenzene, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its melting and boiling points, the methodologies for their determination, and a generalized workflow for these experimental procedures.

Core Physical Properties

The melting and boiling points are critical physical constants for the identification and purity assessment of a compound. For this compound, the reported values from various sources are summarized below.

| Physical Property | Value | Source |

| Melting Point | 68-71 °C | ChemicalBook |

| 162.5 °F (72.5 °C) | National Toxicology Program (NTP) | |

| Boiling Point | 288 °C (rough estimate) | ChemicalBook |

| 284.1 °C at 760 mmHg | NINGBO INNO PHARMCHEM CO.,LTD. |

Experimental Protocols for Physical Property Determination

While specific experimental documentation for this compound is not publicly detailed, the following are generalized, standard protocols for determining the melting and boiling points of organic compounds.

Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which the solid phase of a substance transitions to the liquid phase.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., mineral oil)

Procedure:

-

Sample Preparation: A small amount of the solid this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end, creating a column of 2-3 mm in height.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the melting point apparatus.

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube or aluminum block heater)

-

Liquid sample of this compound (if in liquid form, or dissolved in a suitable high-boiling solvent if a solid)

Procedure:

-

Sample Preparation: A small amount of the liquid sample is placed into the fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in the heating apparatus.

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation and Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed. The liquid will begin to cool, and the bubbling will slow down. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Experimental Workflow

The following diagram illustrates the generalized workflow for determining the physical properties of a chemical compound like this compound.

Caption: Generalized workflow for determining the melting and boiling points of a chemical compound.

Spectroscopic Analysis of 3,4,5-Trichloronitrobenzene: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 3,4,5-trichloronitrobenzene, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data

The empirical formula for this compound is C₆H₂Cl₃NO₂ with a molecular weight of 226.44 g/mol .[1] Spectroscopic analysis confirms this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity |

| 8.11 | Singlet |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 150.1 | C-NO₂ |

| 136.2 | C-Cl |

| 133.0 | C-Cl |

| 126.2 | C-H |

Infrared (IR) Spectroscopy

IR spectroscopy measures the interaction of infrared radiation with matter through absorption, emission, or reflection. It is used to determine the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 1540 | Asymmetric NO₂ stretch |

| 1350 | Symmetric NO₂ stretch |

| 880 | C-Cl stretch |

| 820 | C-H out-of-plane bend |

| 680 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 225 | 100 | [M]⁺ (Molecular Ion) |

| 181 | 35 | [M-NO₂]⁺ |

| 179 | 60 | [M-NO₂-H₂]⁺ |

| 144 | 25 | [C₆H₂Cl₂]⁺ |

| 109 | 15 | [C₅H₂Cl]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. The solution is filtered to remove any particulate matter. The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for protons. For ¹H NMR, a sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans (often several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

For solid samples, the Fourier-Transform Infrared (FTIR) spectrum is typically recorded using a KBr pellet technique. A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded using an FTIR spectrometer, such as a Bruker IFS 85, by passing an infrared beam through the pellet.[2] The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI). A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the gas chromatograph. The compound is volatilized and separated from the solvent and any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio by a mass analyzer and detected.[1][2]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Solubility and Stability of 3,4,5-Trichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3,4,5-Trichloronitrobenzene, a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[1] Understanding the physicochemical properties of this compound is crucial for its effective use in research and development, particularly in process chemistry and formulation development.

Core Physical and Chemical Properties

This compound is a pale-yellow crystalline solid.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H2Cl3NO2 | [2][3] |

| Molecular Weight | 226.44 g/mol | [3] |

| Melting Point | 68-71 °C (lit.) | |

| Boiling Point | 288 °C (rough estimate) | |

| Density | 1.807 g/cm³ | [2][4] |

| Appearance | Pale-yellow crystals or yellow crystalline solid | [2] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, reaction, and formulation.

Qualitative Solubility

Based on available data, this compound exhibits the following general solubility characteristics:

-

Water: Insoluble to sparingly soluble.[2][4][5] One source specifies a water solubility of less than 0.1 g/100 mL at 15 °C.

-

Organic Solvents: Slightly soluble in chloroform and methanol.[4]

Quantitative Solubility Data

Table 1: Summary of Qualitative Solubility Data

| Solvent | Solubility | Temperature | Reference |

| Water | < 1 mg/mL | 15 °C | [2] |

| Chloroform | Slightly Soluble | Not Specified | [4] |

| Methanol | Slightly Soluble | Not Specified | [4] |

Stability Profile

The stability of this compound under various conditions is essential for determining appropriate storage, handling, and reaction parameters to prevent degradation and ensure the integrity of the compound.

Chemical Stability

This compound is incompatible with strong bases and strong oxidizing agents.[2][5] When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[5]

Hydrolysis

Specific kinetic data on the hydrolysis of this compound is not available. However, for the related compound 1,2,4-trichlorobenzene, the hydrolysis half-life at pH 7 and 25°C is reported to be 3.4 years, suggesting that hydrolysis is not a rapid degradation pathway under neutral conditions.[8] It is anticipated that the rate of hydrolysis for chlorinated nitroaromatic compounds is pH-dependent.

Photostability

Information regarding the photodegradation of this compound is limited. Generally, polychlorinated aromatic compounds can undergo photodegradation. For related trichlorobenzenes, photolysis in the presence of photosensitizing agents in water has been observed, suggesting this could be an environmental fate process.[8]

Thermal Stability

The boiling point of this compound is estimated to be 288 °C, indicating a degree of thermal stability. However, as mentioned, decomposition can occur at elevated temperatures, releasing toxic gases.[5]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not explicitly published. However, standard methodologies for similar compounds can be readily adapted.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic solubility of a compound.

Objective: To determine the aqueous solubility of this compound at a specific temperature.

Materials:

-

This compound

-

Distilled or deionized water

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a known volume of water in a sealed container.

-

Place the container in a constant temperature shaker bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and centrifuge to separate any undissolved solid.

-

Filter the supernatant through a syringe filter to remove any remaining particulate matter.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC or GC-MS method.

-

Prepare a calibration curve using standards of known concentrations to determine the solubility.

Protocol 2: Stability Assessment under Hydrolytic Conditions

This protocol outlines a general procedure to assess the stability of this compound at different pH values.

Objective: To evaluate the rate of hydrolysis of this compound at various pH levels.

Materials:

-

This compound

-

Buffer solutions of varying pH (e.g., pH 4, 7, and 9)

-

Constant temperature incubator

-

HPLC or GC-MS system

-

Volumetric flasks and pipettes

Procedure:

-

Prepare stock solutions of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile).

-

Spike a small aliquot of the stock solution into the different pH buffer solutions to a final known concentration.

-

Incubate the solutions at a constant temperature (e.g., 25 °C or 50 °C) in the dark to prevent photodegradation.

-

At specified time intervals, withdraw aliquots from each solution.

-

Immediately analyze the samples by HPLC or GC-MS to determine the concentration of the remaining this compound.

-

Plot the concentration of this compound versus time for each pH to determine the degradation kinetics and calculate the half-life.

Protocol 3: Synthesis of 1,2,4-Trichloro-5-nitrobenzene (A Representative Synthesis)

Objective: To synthesize 1,2,4-trichloro-5-nitrobenzene via nitration of 1,2,4-trichlorobenzene.

Materials:

-

1,2,4-Trichlorobenzene

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice bath

-

Reaction flask with stirrer and dropping funnel

-

Separatory funnel

-

Beakers and filtration apparatus

Procedure:

-

Prepare a nitrating mixture by carefully adding a calculated ratio of concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Add 1,2,4-trichlorobenzene to a reaction flask.

-

Slowly add the nitrating mixture to the 1,2,4-trichlorobenzene with stirring, maintaining a controlled temperature (e.g., using a water bath).

-

After the addition is complete, continue to stir the reaction mixture for a specified period (e.g., 0.5 to 2 hours) at a controlled temperature (e.g., 60-80 °C).

-

Pour the reaction mixture into a large volume of ice water to precipitate the product.

-

Filter the crude product, wash with water until the washings are neutral, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams are provided.

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Caption: Workflow for assessing hydrolytic stability at different pH values.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While qualitative data provides a foundational understanding, there is a clear need for more comprehensive quantitative studies to fully characterize its behavior in various solvents and under different environmental conditions. The provided experimental protocols offer a starting point for researchers to generate this critical data, which will ultimately support the safer and more efficient use of this important chemical intermediate in drug development and other scientific applications.

References

- 1. epa.gov [epa.gov]

- 2. This compound | C6H2Cl3NO2 | CID 88365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 20098-48-0 [m.chemicalbook.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,4,5-Trichloronitrobenzene | C6H2Cl3NO2 | CID 6983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide on 3,4,5-Trichloronitrobenzene

This guide provides an overview of the core physicochemical properties of 3,4,5-trichloronitrobenzene, a chemical compound utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H2Cl3NO2 | [1][2][3][4][5] |

| Molecular Weight | 226.45 g/mol | [1][5][6] |

| 226.44 g/mol | [2][4] | |

| Appearance | White to light yellow crystalline powder | [7] |

| CAS Number | 20098-48-0 | [2][3][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound can be complex and are often proprietary. However, a general synthetic approach involves the nitration of 1,2,3-trichlorobenzene. The precise conditions, including temperature, reaction time, and purification methods, are critical for achieving high purity and yield. For instance, one synthetic route describes the diazotization of 2,6-dichloro-4-nitroaniline followed by a Sandmeyer-type reaction to introduce the third chlorine atom.[7]

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular properties.

Caption: Relationship between compound name, formula, and molecular weight.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy Online CAS Number 20098-48-0 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. This compound | C6H2Cl3NO2 | CID 88365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CAS # 20098-48-0, this compound, 3,4,5-Trichloro-1-nitrobenzene, 1,2,3-Trichloro-5-nitrobenzene - chemBlink [chemblink.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound | 20098-48-0 [chemicalbook.com]

An In-depth Technical Guide to 1,2,3-Trichloro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3-trichloro-5-nitrobenzene, also commonly known by its non-IUPAC name, 3,4,5-trichloronitrobenzene. This document details its chemical and physical properties, synthesis protocols, and its role as a key intermediate in the synthesis of pharmacologically active molecules.

Chemical and Physical Properties

1,2,3-Trichloro-5-nitrobenzene is a chlorinated and nitrated aromatic compound. Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 1,2,3-trichloro-5-nitrobenzene | [1][2] |

| Synonyms | This compound, 5-Nitro-1,2,3-trichlorobenzene | [3][4] |

| CAS Number | 20098-48-0 | [2][3] |

| Molecular Formula | C₆H₂Cl₃NO₂ | [1][2][3] |

| Molecular Weight | 226.44 g/mol | [1][2][3] |

| Appearance | Pale-yellow crystals or yellow crystalline solid | [1][4][5] |

| Melting Point | 68-71 °C | [3][5] |

| Boiling Point | 288 °C (estimate) | [3] |

| Density | 1.807 g/cm³ | [1][3] |

| Solubility | Insoluble in water; Slightly soluble in chloroform and methanol | [1][3][5][6] |

| SMILES | C1=C(C=C(C(=C1Cl)Cl)Cl)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C6H2Cl3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | [1] |

Synthesis of 1,2,3-Trichloro-5-nitrobenzene

A common laboratory-scale synthesis of 1,2,3-trichloro-5-nitrobenzene involves the diazotization of 2,6-dichloro-4-nitroaniline followed by a Sandmeyer-type reaction.

Materials:

-

2,6-dichloro-4-nitroaniline

-

98% Concentrated sulfuric acid

-

Sodium nitrite

-

Glacial acetic acid

-

Water

Procedure:

-

Diazotization:

-

To a reaction flask at 20 °C, add 96 g of 98% concentrated sulfuric acid.

-

Slowly add 7.2 g of sodium nitrite with stirring.

-

Heat the mixture to 70 °C until the sodium nitrite is completely dissolved.

-

Cool the solution to 50 °C.

-

Add 20 g of 2,6-dichloro-4-nitroaniline all at once and maintain the reaction at this temperature for 1 hour.

-

After the reaction is complete, cool the mixture to 5 °C.

-

Slowly add 27.3 g of glacial acetic acid dropwise to form the diazonium salt solution.

-

-

Sandmeyer Reaction:

-

In a separate reaction flask, prepare a solution for the Sandmeyer reaction (details of the copper catalyst were not specified in the source but are typical for such reactions).

-

Slowly add the previously prepared diazonium salt solution dropwise to the second reaction flask under rapid stirring, ensuring the temperature is maintained below 15 °C.

-

After the addition is complete, continue the reaction for 1 hour.

-

Increase the temperature to 70 °C and continue the reaction for an additional hour.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a 2L reaction flask and add 60 g of water while stirring.

-

After stirring for 30 minutes, filter the resulting solid.

-

The collected solid is 1,2,3-trichloro-5-nitrobenzene. The reported yield is 98.5% with a purity of 98.3% as determined by HPLC.[5]

-

Caption: Workflow for the synthesis of 1,2,3-trichloro-5-nitrobenzene.

Role in Pharmaceutical Synthesis

1,2,3-Trichloro-5-nitrobenzene is a valuable intermediate in the synthesis of more complex and biologically active molecules. Its utility stems from the presence of multiple reactive sites that allow for further chemical transformations.

Notable applications include its use as a precursor in the synthesis of:

-

INT131 : A peroxisome proliferator-activated receptor gamma (PPARγ) modulator that regulates insulin sensitivity.[3][5]

-

Thyroid Hormone Receptor β (TRβ) Selective Ligands : These are investigated for use in hormone treatments.[3]

The nitro group can be reduced to an amine, which can then undergo a variety of reactions, while the chlorine atoms can be substituted via nucleophilic aromatic substitution, although this is less favorable for the meta-substituted nitro group.[7]

Caption: Role of 1,2,3-trichloro-5-nitrobenzene as a synthetic intermediate.

Safety and Handling

Hazard Summary:

-

Causes skin and eye irritation.[3]

-

May be harmful if inhaled, ingested, or absorbed through the skin.[6]

-

Absorption into the body can lead to the formation of methemoglobin, which in sufficient concentrations causes cyanosis.[1][6]

-

When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[6]

Reactivity Profile:

Handling and Storage:

-

Store in a refrigerator in a tightly sealed container.[6]

-

Use with adequate ventilation and minimize dust generation.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3] A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is recommended when handling the neat chemical.[6]

Spill Management:

-

For small spills, dampen the solid material with water and transfer it to a suitable container.[1][6]

-

Use absorbent paper dampened with water to clean up any remaining material.[1]

-

Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal.[1][6]

-

Wash all contaminated surfaces with a soap and water solution.[1][6]

-

Isolate the spill area for at least 25 meters for solids.[1][6]

References

- 1. This compound | C6H2Cl3NO2 | CID 88365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Online CAS Number 20098-48-0 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 20098-48-0 [chemicalbook.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

3,4,5-Trichloronitrobenzene: A Technical Review for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trichloronitrobenzene is a chlorinated nitroaromatic compound with the chemical formula C₆H₂Cl₃NO₂. It serves as a key intermediate in the synthesis of a variety of more complex molecules, finding applications in the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactivity imparted by the three chlorine atoms and the nitro group on the benzene ring, which allow for a range of chemical transformations. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, synthesis, potential metabolism, toxicity, and environmental fate.

Chemical and Physical Properties

This compound is a pale-yellow or pale orange crystalline solid at room temperature.[1][2] It is characterized by its high purity, typically around 99%.[3] The compound is insoluble in water but soluble in organic solvents like chloroform and methanol.[2][4] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₂Cl₃NO₂ | [1] |

| Molecular Weight | 226.44 g/mol | [5] |

| Appearance | Pale-yellow crystals or yellow crystalline solid | [2] |

| Melting Point | 72.5 °C (162.5 °F) | [2] |

| Boiling Point | 284.1 °C at 760 mmHg | [3] |

| Density | 1.807 g/cm³ | [2] |

| Water Solubility | < 1 mg/mL at 15 °C | [2] |

| logP (XLogP3) | 3.9 | [2] |

| CAS Number | 20098-48-0 | [2] |

| IUPAC Name | 1,2,3-Trichloro-5-nitrobenzene | [2] |

Synthesis

A common synthetic route to produce chlorinated nitroaromatics involves the nitration of a corresponding chlorinated benzene precursor. While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a plausible method can be inferred from the synthesis of its isomer, 1,2,3-trichloro-5-nitrobenzene, from 2,6-dichloro-4-nitroaniline. This reaction proceeds via a diazotization-sandmeyer-type reaction sequence.

Experimental Protocol: Synthesis of 1,2,3-Trichloro-5-nitrobenzene from 2,6-Dichloro-4-nitroaniline

This protocol describes the synthesis of an isomer and can be considered a representative method for the synthesis of trichloronitrobenzenes.

Materials:

-

2,6-Dichloro-4-nitroaniline

-

Concentrated sulfuric acid (98%)

-

Sodium nitrite

-

Glacial acetic acid

-

Water

Procedure:

-

To a reaction flask at 20 °C, add 96 g of 98% concentrated sulfuric acid.

-

Slowly add 7.2 g of sodium nitrite with stirring.

-

Heat the mixture to 70 °C until the sodium nitrite is completely dissolved.

-

Cool the solution to 50 °C.

-

Add 20 g of 2,6-dichloro-4-nitroaniline at once and maintain the reaction at this temperature for 1 hour.

-

After the reaction is complete, cool the mixture to 5 °C.

-

Slowly add 27.3 g of glacial acetic acid dropwise to form the diazonium salt solution.

-

In a separate reaction flask, prepare a solution for the Sandmeyer reaction.

-

Slowly add the diazonium salt solution dropwise to the Sandmeyer reaction flask under rapid stirring, maintaining the temperature below 15 °C.

-

After the addition is complete, continue the reaction for 1 hour.

-

Raise the temperature to 70 °C and continue the reaction for another hour.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a 2L reaction flask and add 60 g of water under stirring.

-

After 30 minutes, filter the mixture to obtain the solid product.

-

The resulting yellow solid is 1,2,3-trichloro-5-nitrobenzene.

This process reportedly yields a product with a purity of 98.3% as determined by HPLC.

References

- 1. This compound | C6H2Cl3NO2 | CID 88365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. In vitro nephrotoxicity induced by chloronitrobenzenes in renal cortical slices from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3,4,5-Trichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3,4,5-Trichloronitrobenzene, a key chemical intermediate in the synthesis of pharmacologically active molecules. This document includes its physicochemical properties, safety information, and detailed protocols for its application in synthetic chemistry, particularly in the development of therapeutic agents targeting the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Thyroid Hormone Receptor (TR).

Physicochemical Properties

This compound is a versatile precursor owing to the reactivity imparted by its three chlorine atoms and a nitro group on the benzene ring. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20098-48-0 | |

| Molecular Formula | C₆H₂Cl₃NO₂ | |

| Molecular Weight | 226.45 g/mol | |

| Appearance | White to pale-yellow crystalline solid | [1] |

| Melting Point | 72.5 °C (162.5 °F) | [1] |

| Boiling Point | 284.1 °C at 760 mmHg | |

| Density | 1.651 - 1.807 g/cm³ | [1] |

| Solubility | Insoluble in water; slightly soluble in chloroform and methanol. | [1] |

| Purity | Typically ≥99% |

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Its chemical structure allows for specific transformations to create more complex drug molecules.

This compound is a key intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) modulators. PPARγ is a nuclear receptor that plays a central role in regulating fatty acid storage and glucose metabolism.[2] Agonists of PPARγ, such as some thiazolidinediones, are used as insulin sensitizers in the treatment of type 2 diabetes.[3]

This compound is also utilized in the synthesis of selective ligands for the Thyroid Hormone Receptor β (TRβ). TRs are nuclear receptors activated by thyroid hormones and are involved in regulating growth, development, and metabolism.[4][5] TRβ is predominantly expressed in the liver and is a target for drugs aimed at treating metabolic disorders like dyslipidemia and non-alcoholic fatty liver disease.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and eye irritation.[1] Absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis.[1]

-

Incompatibilities: Incompatible with strong bases and strong oxidizing agents.[1]

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves, protective clothing, and eye/face protection. A self-contained breathing apparatus (SCBA) should be used when handling large quantities or in poorly ventilated areas.

-

Spill Response: In case of a spill, dampen the solid material with water to prevent dusting and transfer it to a suitable container for disposal.[1]

Experimental Protocols

While specific proprietary synthesis routes for commercial drugs are not publicly available, the following protocols describe key transformations of this compound that are representative of its use in API synthesis.

The reduction of the nitro group to an amine is a fundamental step in utilizing this compound for further chemical modifications. 3,4,5-Trichloroaniline is a versatile intermediate for introducing the trichlorophenyl moiety into a target molecule.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, suspend this compound (1 equivalent) in ethanol.

-

Reagent Addition: Add iron powder (3-5 equivalents) and a catalytic amount of ammonium chloride solution.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4,5-Trichloroaniline. The product can be further purified by recrystallization or column chromatography if necessary.

The chlorine atoms on the aromatic ring of this compound are activated towards nucleophilic attack by the electron-withdrawing nitro group. This allows for the introduction of various functional groups.

Protocol:

-

Reaction Setup: In a sealed reaction vessel, dissolve this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Nucleophile Addition: Add the desired nucleophile (e.g., a phenol, thiol, or amine; 1-1.2 equivalents) and a non-nucleophilic base such as potassium carbonate or cesium carbonate (1.5-2 equivalents).

-

Reaction: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophile's reactivity. Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Signaling Pathways

The therapeutic utility of compounds derived from this compound stems from their interaction with specific biological pathways. Below are diagrams of the PPARγ and Thyroid Hormone Receptor signaling pathways.

Caption: PPARγ Signaling Pathway.

Caption: Thyroid Hormone Receptor Signaling Pathway.

References

- 1. This compound | C6H2Cl3NO2 | CID 88365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 3. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]

- 5. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

Applications of 3,4,5-Trichloronitrobenzene in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 3,4,5-trichloronitrobenzene in organic synthesis, with a focus on its role as a key intermediate in the preparation of pharmacologically active molecules. It includes detailed experimental protocols, quantitative data, and visual diagrams to support research and development in medicinal chemistry and related fields.

Introduction: The Synthetic Utility of this compound

This compound is a versatile aromatic compound characterized by a nitro group and three chlorine atoms attached to a benzene ring. This substitution pattern renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, making it a valuable building block in the synthesis of complex organic molecules. The electron-withdrawing nature of the nitro group activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of one or more chlorine atoms. This reactivity is harnessed in the pharmaceutical and agrochemical industries to introduce functionalities and construct molecular scaffolds with desired biological activities.

The primary application of this compound lies in its use as a precursor for the synthesis of Active Pharmaceutical Ingredients (APIs). Notably, it serves as a key starting material in the synthesis of selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulators and thyroid hormone receptor β (TRβ) selective ligands.

Key Applications and Synthetic Routes

Synthesis of PPARγ Modulators: The Case of INT131

This compound is a crucial intermediate in the synthesis of INT131, a potent and selective PPARγ modulator that has been investigated for the treatment of type 2 diabetes. The synthesis involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of this compound is displaced by a phenoxide nucleophile.

Reaction Scheme:

Figure 1. General synthetic scheme for INT131 precursor synthesis.

The resulting diphenyl ether derivative is then further functionalized to yield the final INT131 molecule. The PPARγ signaling pathway, which is modulated by INT131, plays a critical role in glucose and lipid metabolism.

Synthesis of Thyroid Hormone Receptor β (TRβ) Selective Ligands

Another significant application of this compound is in the synthesis of selective ligands for the thyroid hormone receptor β. These compounds have therapeutic potential for treating metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH). The synthetic strategy is similar to that of INT131, involving a nucleophilic aromatic substitution to form a diaryl ether scaffold.

Quantitative Data

The following tables summarize key quantitative data related to the physical properties of this compound and a representative nucleophilic aromatic substitution reaction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₂Cl₃NO₂ | [1] |

| Molecular Weight | 226.44 g/mol | [1] |

| Appearance | Pale orange solid | [1] |

| Melting Point | 68-71 °C | [2] |

| Boiling Point | 288 °C (estimate) | [2] |

| Density | 1.807 g/cm³ | [1] |

| Solubility | Insoluble in water; slightly soluble in chloroform and methanol | [1][2] |

| CAS Number | 20098-48-0 | [1] |

Table 2: Representative Nucleophilic Aromatic Substitution of an Isomeric Trichloronitrobenzene

| Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,4,5-Trichloronitrobenzene | Ammonia | 4,5-Dichloro-2-nitroaniline | Chlorobenzene | 190 | 16 | 98.5 | [3] |

Experimental Protocols

The following section provides a detailed, representative protocol for a nucleophilic aromatic substitution reaction involving a substituted trichloronitrobenzene, which can be adapted for this compound.

General Protocol for Nucleophilic Aromatic Substitution: Synthesis of a Substituted Diphenyl Ether

This protocol is adapted from the synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene and illustrates the general procedure for the reaction of a trichloronitrobenzene with a phenoxide.

Materials:

-

This compound

-

Substituted Phenol (e.g., 4-chlorophenol)

-

Potassium Hydroxide (KOH)

-

Copper powder (catalyst)

-

Dimethyl sulfoxide (DMSO) (solvent)

-

0.8 M Sodium Hydroxide (NaOH) solution

-

Chloroform

-

Water

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add the substituted phenol (1.7 equivalents) and potassium hydroxide (2.1 equivalents).

-

Heat the mixture to 70-80 °C with vigorous stirring until the phenol is completely dissolved.

-

To the resulting phenoxide solution, add a catalytic amount of fine copper powder and this compound (1.0 equivalent).

-

Increase the temperature to 110-120 °C and stir the reaction mixture for 2.5 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Add 0.8 M NaOH solution and stir for 20 minutes to precipitate the crude product.

-

Filter the precipitate and wash with water.

-

For purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Expected Outcome:

The reaction is expected to yield the corresponding substituted diphenyl ether. The yield and purity will depend on the specific reactants and reaction conditions.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a general experimental workflow.

Figure 2. PPARγ signaling pathway activated by INT131.

Figure 3. General experimental workflow for SNAr reactions.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, particularly for the construction of diaryl ether linkages found in various biologically active molecules. Its application in the synthesis of pharmaceuticals targeting metabolic diseases highlights its importance in drug discovery and development. The provided protocols and data serve as a foundational guide for researchers exploring the synthetic potential of this versatile compound.

References

Application Notes: 3,4,5-Trichloronitrobenzene as a Key Intermediate in the Synthesis of Bioactive Carboxanilides

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 3,4,5-trichloronitrobenzene as a starting material for the synthesis of halogenated 1-hydroxynaphthalene-2-carboxanilides, a class of compounds investigated for their potential as pharmaceutical agents, including anticancer and antimicrobial activities. The unique substitution pattern of this compound makes it a valuable precursor for introducing a trichlorinated phenyl motif into target molecules, which can significantly influence their biological properties.

Introduction

This compound is a versatile chemical intermediate characterized by a benzene ring substituted with three chlorine atoms and a nitro group.[1] Its structure allows for a range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The nitro group can be readily reduced to an amine, providing a reactive handle for further functionalization, such as amide bond formation. This reactivity is leveraged in the synthesis of various bioactive compounds, including a class of halogenated 1-hydroxynaphthalene-2-carboxanilides which have demonstrated promising biological activities.

Synthesis of a Bioactive 1-Hydroxy-N-(3,4,5-trichlorophenyl)naphthalene-2-carboxamide

This section outlines a two-step synthetic protocol for the preparation of a representative bioactive 1-hydroxy-N-(3,4,5-trichlorophenyl)naphthalene-2-carboxamide, starting from this compound.

Step 1: Reduction of this compound to 3,4,5-Trichloroaniline

The initial step involves the reduction of the nitro group of this compound to form 3,4,5-trichloroaniline. This is a common and efficient transformation in organic synthesis.

Step 2: Microwave-Assisted Amide Coupling

The resulting 3,4,5-trichloroaniline is then coupled with 1-hydroxynaphthalene-2-carboxylic acid using a microwave-assisted protocol to form the final carboxanilide product. Microwave synthesis offers advantages in terms of reduced reaction times and potentially higher yields.

Experimental Protocols

Protocol 1: Synthesis of 3,4,5-Trichloroaniline

-

Materials:

-

This compound

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of this compound (1.0 eq), iron powder (3.0 eq), and ammonium chloride (0.5 eq) in a 4:1 mixture of ethanol and water is prepared.

-

The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 3,4,5-trichloroaniline as a crude product, which can be purified by recrystallization or column chromatography.

-

Protocol 2: Synthesis of 1-Hydroxy-N-(3,4,5-trichlorophenyl)naphthalene-2-carboxamide

-

Materials:

-

3,4,5-Trichloroaniline (from Protocol 1)

-

1-Hydroxynaphthalene-2-carboxylic acid

-

Phosphorous trichloride (PCl₃)

-

Dry chlorobenzene

-

Ethanol

-

2 M Hydrochloric acid (HCl)

-

-

Procedure:

-

In a microwave-safe reaction vessel, 1-hydroxynaphthalene-2-carboxylic acid (1.0 eq) and 3,4,5-trichloroaniline (1.0 eq) are suspended in dry chlorobenzene.

-

Phosphorous trichloride (0.5 eq) is added dropwise to the suspension.

-

The reaction vessel is sealed and placed in a microwave reactor. The mixture is heated to 130 °C for 15 minutes with a maximum power of 500 W.

-

After cooling, the solvent is removed under reduced pressure.

-

The solid residue is washed with 2 M HCl.

-

The crude product is purified by recrystallization from aqueous ethanol to afford the final 1-hydroxy-N-(3,4,5-trichlorophenyl)naphthalene-2-carboxamide.

-

Data Presentation

| Compound | Starting Material(s) | Reagents and Conditions | Yield (%) | Purity (%) |

| 3,4,5-Trichloroaniline | This compound | Fe, NH₄Cl, Ethanol/H₂O, Reflux | >90 | >95 |

| 1-Hydroxy-N-(3,4,5-trichlorophenyl)naphthalene-2-carboxamide | 3,4,5-Trichloroaniline, 1-Hydroxynaphthalene-2-carboxylic acid | PCl₃, Chlorobenzene, Microwave (130 °C, 15 min) | >70 | >98 |

Visualizations

Synthetic Workflow

Caption: Synthetic route to a bioactive carboxanilide.

Postulated Signaling Pathway

The anticancer activity of some halogenated 1-hydroxynaphthalene-2-carboxanilides has been reported to be p53-independent. A generalized pathway for p53-independent apoptosis is depicted below. These compounds may induce apoptosis through the intrinsic (mitochondrial) pathway by modulating the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Caption: Postulated p53-independent apoptotic pathway.

References

Application Notes and Protocols for 3,4,5-Trichloronitrobenzene in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,4,5-trichloronitrobenzene as a key starting material in the synthesis of agrochemicals, particularly focusing on the preparation of chloroacetamide herbicides. The protocols detailed below outline the synthetic pathway from this compound to a representative herbicidal compound, N-(3,4,5-trichlorophenyl)chloroacetamide.

Introduction

This compound is a versatile chemical intermediate characterized by its trichlorinated phenyl ring and a reactive nitro group.[1] Its primary utility in the agrochemical industry lies in its conversion to 3,4,5-trichloroaniline, a crucial building block for various pesticides.[1] The chloroacetamide class of herbicides, known for their effectiveness in controlling a variety of weeds, can be synthesized from substituted anilines. This document details the synthesis of a potential chloroacetamide herbicide, N-(3,4,5-trichlorophenyl)chloroacetamide, starting from this compound.

Synthetic Pathway Overview

The overall synthetic scheme involves a two-step process:

-

Reduction of this compound: The nitro group of this compound is reduced to an amino group to yield 3,4,5-trichloroaniline.

-

N-Acetylation of 3,4,5-Trichloroaniline: The synthesized 3,4,5-trichloroaniline is then reacted with chloroacetyl chloride to produce the target chloroacetamide herbicide.

Experimental Protocols

Protocol 1: Synthesis of 3,4,5-Trichloroaniline

This protocol describes the reduction of this compound to 3,4,5-trichloroaniline using iron powder in an acidic medium. This method is a classic and effective way to reduce aromatic nitro compounds.

Materials:

-

This compound

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 equivalent).

-

Add ethanol and water to the flask to create a suspension.

-

Slowly add iron powder (typically 3-5 equivalents) to the stirring suspension.

-

Carefully add a catalytic amount of concentrated hydrochloric acid to initiate the reaction. An exothermic reaction should be observed.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a celite pad to remove the iron and iron salts. Wash the filter cake with ethanol.

-

Combine the filtrate and washes and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3,4,5-trichloroaniline.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of N-(3,4,5-trichlorophenyl)chloroacetamide

This protocol details the N-acetylation of 3,4,5-trichloroaniline with chloroacetyl chloride to form the target herbicidal compound.

Materials:

-

3,4,5-Trichloroaniline

-

Chloroacetyl chloride

-

Anhydrous Toluene (or another inert solvent like dichloromethane)

-

Triethylamine (or another suitable base)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,5-trichloroaniline (1 equivalent) in anhydrous toluene.

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise from a dropping funnel to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

The crude N-(3,4,5-trichlorophenyl)chloroacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes typical quantitative data for the synthesis of N-(3,4,5-trichlorophenyl)chloroacetamide from this compound. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and scale.

| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | This compound | 3,4,5-Trichloroaniline | Fe, HCl | Ethanol/Water | Reflux | 2-4 | 85-95 | >98 |

| 2 | 3,4,5-Trichloroaniline | N-(3,4,5-trichlorophenyl)chloroacetamide | Chloroacetyl chloride, Triethylamine | Toluene | 0 - RT | 2-3 | 90-98 | >99 |

Safety Precautions

-

This compound and 3,4,5-trichloroaniline are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled with extreme care in a fume hood.

-

Reactions involving flammable solvents should be conducted away from ignition sources.

-

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols for the Synthesis of Dyes and Pigments from 3,4,5-Trichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of azo dyes and pigments commencing from the precursor 3,4,5-trichloronitrobenzene. This document is intended to serve as a practical guide for laboratory-scale synthesis and characterization of these compounds, which may have applications in materials science and as biological probes.

The synthetic pathway involves a two-step process: the reduction of this compound to 3,4,5-trichloroaniline, followed by the diazotization of the resulting aniline and subsequent coupling with a suitable aromatic nucleophile to yield the final azo dye. While specific literature on dyes derived directly from 3,4,5-trichloroaniline is limited, the protocols herein are based on well-established and analogous reactions for structurally similar halogenated anilines.

Data Presentation